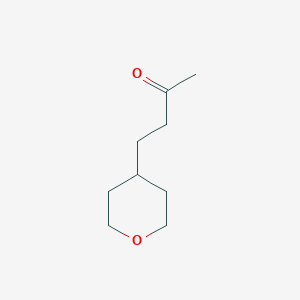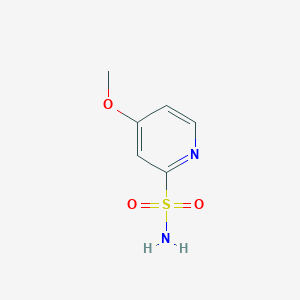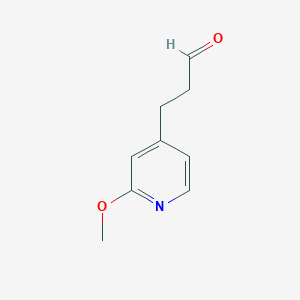
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with butanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
科学的研究の応用
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity and receptor binding .
類似化合物との比較
Tetrahydropyran: A related compound with a similar ring structure but lacking the butan-2-one moiety.
4-(2-Tetrahydropyranyloxy)butanal: Another compound with a tetrahydropyran ring, but with an aldehyde group instead of a ketone.
Uniqueness: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a ketone group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the ketone group allows for a wider range of chemical transformations and interactions with biological systems.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
4-(oxan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3 |
InChIキー |
QTFXVXLLLFEZLT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)






